(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, also known as Ertugliflozin, is a synthetic organic compound belonging to the class of sodium-glucose co-transporter-2 (SGLT2) inhibitors. [] It is used in the management of Type 2 diabetes mellitus (T2DM). [] Ertugliflozin is marketed as a co-crystal with L-pyroglutamic acid (L-PGA), referred to as Ertugliflozin L-PGA. []
Ertugliflozin L-PGA has the molecular formula C27H32ClNO10 and a relative molecular mass of 566.00 g/mol. [] Ertugliflozin itself has a molecular mass of 436.9 g/mol. [] The structure of Ertugliflozin comprises a central bicyclic glucose core, linked to a chlorophenyl ring via an ethoxybenzyl substituent. [] The presence of multiple hydroxyl groups on the glucose moiety contributes to its water solubility.
Ertugliflozin acts as a selective inhibitor of sodium-glucose co-transporter-2 (SGLT2) located in the renal proximal tubules. [] SGLT2 is responsible for reabsorbing glucose from the glomerular filtrate back into the bloodstream. [] By inhibiting SGLT2, Ertugliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion (UGE) and subsequently, a reduction in plasma glucose levels and HbA1c. [] Ertugliflozin exhibits high selectivity for SGLT2 over SGLT1 and other glucose transporters (GLUT1-4). []
Based on the available information, Ertugliflozin is primarily used in the treatment of Type 2 diabetes mellitus. [] Its mechanism of action, involving inhibition of renal glucose reabsorption, allows for effective blood glucose control, independent of insulin secretion or sensitivity. [] It is often used in combination with other antidiabetic drugs like metformin hydrochloride. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2